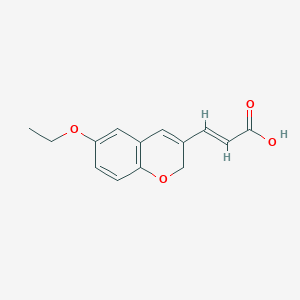
(2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid is an organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid typically involves the condensation of 6-ethoxy-2H-chromen-3-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions for several hours
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the acrylic acid moiety can yield the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst
Major Products:
Oxidation: 6-ethoxy-2H-chromen-3-carboxylic acid
Reduction: 3-(6-ethoxy-2H-chromen-3-yl)propanol
Substitution: Various substituted chromene derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials with specific properties, such as UV filters or fluorescent dyes.
Mechanism of Action
The mechanism of action of (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The chromene core is known to interact with enzymes and receptors, potentially modulating their activity. The acrylic acid moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.
Comparison with Similar Compounds
(E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate: A hybrid compound with similar structural features but different functional groups.
6,7-Dihydroxycoumarin (esculetin): A chromene derivative with notable biological activities.
Ferulic acid: A phenolic acid with an acrylic acid moiety, known for its antioxidant properties.
Uniqueness: (2E)-3-(6-ethoxy-2H-chromen-3-yl)acrylic acid stands out due to its unique combination of a chromene core with an ethoxy group and an acrylic acid moiety
Properties
Molecular Formula |
C14H14O4 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(E)-3-(6-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14O4/c1-2-17-12-4-5-13-11(8-12)7-10(9-18-13)3-6-14(15)16/h3-8H,2,9H2,1H3,(H,15,16)/b6-3+ |
InChI Key |
OZJYMYQERYLXII-ZZXKWVIFSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)OCC(=C2)/C=C/C(=O)O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OCC(=C2)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


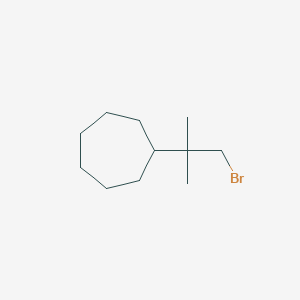
![[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
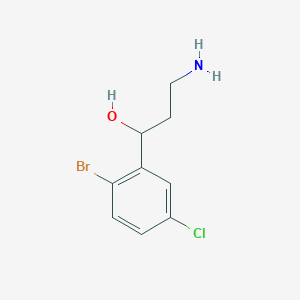

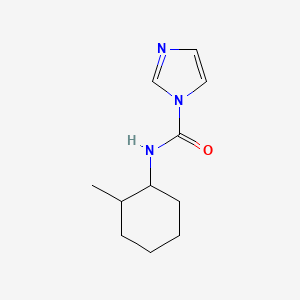
![2-Fluoro-2-[4-(propan-2-yl)cyclohexyl]acetic acid](/img/structure/B13176238.png)
![10-(Cyclopropylmethyl)-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13176251.png)
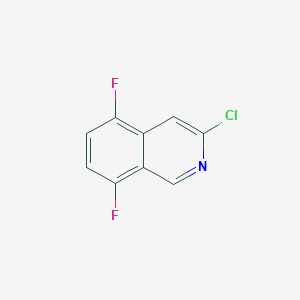


![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13176263.png)
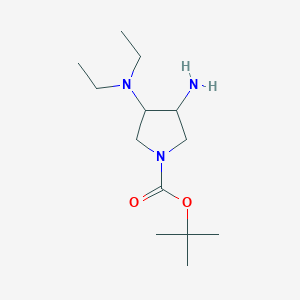
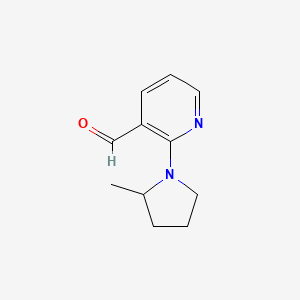
![{[2-(Chloromethyl)-2-ethylbutoxy]methyl}benzene](/img/structure/B13176281.png)
